(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride
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Description
“(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H23ClN2O2 and a molecular weight of 250.76600 . It is extensively utilized in scientific research and finds applications in diverse areas such as drug synthesis, organic chemistry, and medicinal chemistry due to its unique properties and reactivity.
Synthesis Analysis
The total synthesis of certain compounds were started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield). In the following, enone 211, after three steps, gave isocyanate 212 .Molecular Structure Analysis
The molecular structure of “(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride” is defined by its molecular formula C11H23ClN2O2 . More detailed structural analysis would require additional data such as spectroscopic or crystallographic data.Scientific Research Applications
Biodegradation and Environmental Fate
One study reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting the ability of microorganisms to degrade ETBE aerobically and the identification of genes facilitating ETBE transformation (Thornton et al., 2020). This suggests potential research applications of "(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride" in studying biodegradation pathways and the environmental fate of similar ether compounds.
Decomposition and Environmental Remediation
Another study discussed the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, demonstrating an alternative method for decomposing and converting MTBE into less harmful substances (Hsieh et al., 2011). This points to possible research uses of "(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride" in the development of novel environmental remediation technologies.
Chemical Recycling
Research on the chemical recycling of poly(ethylene terephthalate) (PET) has been conducted to recover pure terephthalic acid monomer through hydrolysis, suggesting a potential area of application for related compounds in the recycling of plastics and synthetic fibers (Karayannidis & Achilias, 2007).
Microbial Degradation
The microbial degradation of MTBE and tert-butyl alcohol in the subsurface was reviewed, discussing the thermodynamics of degradation processes and aerobic degradation pathways, providing insights into microbial interactions with similar compounds (Schmidt et al., 2004).
Synthetic Routes and Pharmaceutical Applications
The synthetic routes of vandetanib were analyzed, highlighting the utility of tert-butyl containing intermediates in pharmaceutical synthesis, suggesting research applications of "(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride" in medicinal chemistry (Mi, 2015).
properties
IUPAC Name |
tert-butyl (2S)-2-ethylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFFBNCKEZSWAK-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662476 |
Source
|
Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride | |
CAS RN |
1222106-99-1 |
Source
|
Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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